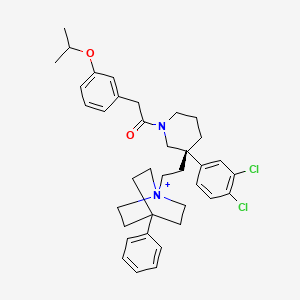

1-(5-イソキノリルスルホニル)-3-メチルピペラジン

説明

Synthesis Analysis

The synthesis of 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine involves multiple steps, including the preparation of intermediate compounds through reactions such as oxidation, halosulfonylation, and sulfonylation with arylsulfonyl chlorides. A practical process for its synthesis with mild reaction conditions has been detailed, highlighting the yield and purity of the final product (Chen et al., 2012).

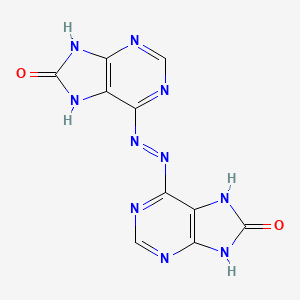

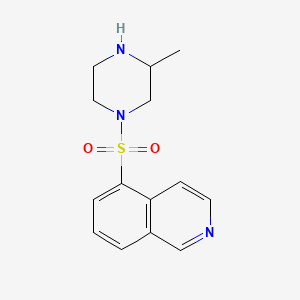

Molecular Structure Analysis

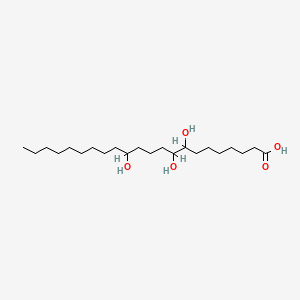

The molecular structure of 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine has been characterized by various spectroscopic methods, including NMR spectral assignments. These studies provide a complete and unambiguous identification of its chemical structure, facilitating further chemical and pharmacological investigations (Jios et al., 2005).

Chemical Reactions and Properties

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine undergoes specific chemical reactions, including sulfonylation reactions that modify its structure and potentially its biological activity. These reactions are crucial for the development of derivatives with enhanced or altered pharmacological profiles (Liang et al., 2015).

科学的研究の応用

Rho関連キナーゼ(ROCK)阻害剤

Iso-H-7は、ROCK2の強力な阻害剤です . ROCKは、小さなGTP結合タンパク質Rhoのエフェクターであり、血管平滑筋の収縮、増殖、遊走を含むさまざまな細胞機能において重要な役割を果たしています .

タンパク質キナーゼC関連キナーゼ2(PRK2)阻害剤

Iso-H-7は、ROCK2に加えて、PRK2も阻害します . PRK2は、細胞周期の進行や細胞骨格の再編成を含むさまざまな細胞プロセスに関与するタンパク質キナーゼです .

ミトゲンおよびストレス活性化タンパク質キナーゼ(MSK1)阻害剤

Iso-H-7は、MSK1を阻害します 。これは、ストレスやミトゲンのシグナルに対する細胞応答において重要な役割を果たすキナーゼです .

ミトゲン活性化タンパク質キナーゼ活性化タンパク質キナーゼ1b(MAPKAP-K 1b)阻害剤

Iso-H-7は、MAPKAP-K 1bを阻害します 。これは、細胞の成長、分化、アポトーシスを含むさまざまな細胞活動を調節するMAPKシグナル伝達経路に関与するキナーゼです .

腫瘍血管新生阻害

ROCKの活性を阻害することによって、Iso-H-7は腫瘍血管新生を阻害することが示されています . 血管新生は、新しい血管の形成であり、腫瘍の増殖と拡散において重要なプロセスです .

神経芽腫細胞における形態学的分化の誘導

タンパク質キナーゼCの阻害は、Iso-H-7によってマウス神経芽腫細胞において形態学的分化を誘導することが証明されています . これは、神経芽腫の治療における潜在的な用途を示唆しています .

代謝性疾患の研究

Iso-H-7は、代謝性疾患に関連する研究で使用されています . インスリンシグナル伝達を改善することが示されており、糖尿病の治療における潜在的な用途を示唆しています .

作用機序

Target of Action

The primary target of 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine, also known as Iso-H-7, is protein kinase C . Protein kinase C is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine acts as an inhibitor of protein kinase C . It inhibits the action of juvenile hormone on the follicle cells of Rhodnius prolixus . This compound also inhibits the activation of protein kinase C, which is a required step in the chain of events leading to activation of the juvenile hormone-dependent ATPase .

Biochemical Pathways

The biochemical pathways affected by 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine involve the phosphatidylinositol (PI) 3-kinase activation, followed by protein kinase C and ultimately by mitogen-activated protein (MAP) kinase activation and extracellular signal–regulated kinase 2 phosphorylation . These pathways are critical for various cellular processes, including cell growth and differentiation .

Pharmacokinetics

The compound has a molecular weight of 29137 and a molecular formula of C14H17N3O2S

Result of Action

The inhibition of protein kinase C by 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine can lead to various molecular and cellular effects. For instance, it has been shown to suppress interleukin 2 (IL-2) production and IL-2 receptor expression in the human leukemic T-cell line, Jurkat . This suggests that the compound could potentially influence immune responses.

特性

IUPAC Name |

5-(3-methylpiperazin-1-yl)sulfonylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-11-10-17(8-7-16-11)20(18,19)14-4-2-3-12-9-15-6-5-13(12)14/h2-6,9,11,16H,7-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSCXAWTTISKLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701004755 | |

| Record name | 5-(3-Methylpiperazine-1-sulfonyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701004755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84477-73-6 | |

| Record name | iso-H 7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84477-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084477736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(3-Methylpiperazine-1-sulfonyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701004755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Iso-H-7?

A1: Iso-H-7 acts as a reversible inhibitor of protein kinases, specifically targeting PKC and PKA. [] It competes with ATP for binding at the catalytic site of these kinases, thereby preventing phosphorylation of downstream substrates. [] The specific downstream effects of Iso-H-7 are diverse and depend on the cell type and context.

Q2: How does Iso-H-7 affect collagen gene expression in a 3D collagen matrix?

A2: Studies have shown that Iso-H-7 prevents the down-regulation of α1(I) collagen mRNA levels in cells cultured within a 3D collagen matrix. [] This effect appears to be independent of Iso-H-7's ability to inhibit collagen gel contraction and is thought to involve the modulation of integrin signaling pathways. []

Q3: Does Iso-H-7 affect the expression of matrix metalloproteinases (MMPs)?

A3: While 3D collagen can upregulate the mRNA levels of several MMPs, Iso-H-7 does not appear to impact the regulation of MMP genes. [] This suggests a level of specificity in Iso-H-7's effects on cellular signaling pathways within a 3D collagen environment.

Q4: Can Iso-H-7 influence viral expression?

A4: Research using bovine leukemia virus (BLV) demonstrated that Iso-H-7 could decrease viral expression in infected cells. [] This effect was attributed to decreased transcriptional activity, suggesting Iso-H-7's involvement in the intracellular signaling pathways regulating BLV expression. []

Q5: Is Iso-H-7 involved in the β-adrenergic stimulation of the Na+-K+ pump?

A6: Research on guinea pig ventricular myocytes showed that Iso-H-7 could eliminate the isoprenaline-induced increase in the Na+-K+ pump current (Ip). [] This finding, combined with other evidence, suggests that the β-agonist-induced increase in Ip, in the presence of high intracellular calcium, is mediated by a phosphorylation event involving the cAMP-dependent PKA pathway, where Iso-H-7 likely exerts its inhibitory action. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

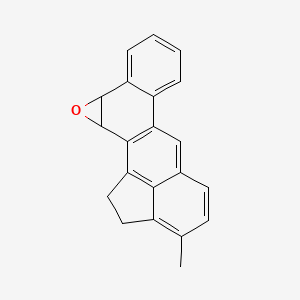

![Diindeno[1,2,3-cd:1',2',3'-lm]perylene](/img/structure/B1217330.png)